![molecular formula C19H25NO3 B1436957 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one CAS No. 100322-43-8](/img/structure/B1436957.png)
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Vue d'ensemble
Description
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrido[2,1-a]isoquinolin-2-one core with isobutyl and dimethoxy substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation, with specific temperature, pressure, and solvent requirements .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Applications De Recherche Scientifique
- Signal Word : Warning
- Hazard Statements : H302 (Harmful if swallowed)
- Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product) .
Neuropharmacology
IBDMT has been studied for its potential effects on neurological disorders. Research indicates that it may act as an inhibitor of vesicular monoamine transporters, which are crucial in the regulation of neurotransmitter levels in the brain. This action suggests possible applications in treating conditions such as:
- Huntington's Disease
- Tourette Syndrome
- Tardive Dyskinesia
A patent (US8357697B2) discusses the use of substituted isoquinoline compounds like IBDMT as therapeutic agents for these disorders, highlighting their inhibitory effects on specific proteins involved in neurotransmitter transport .
Antidepressant Properties
Studies have indicated that IBDMT may exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and dopamine pathways, which are critical in mood regulation. This potential has led researchers to explore its use in developing new antidepressant therapies.
Anti-inflammatory Effects
Preliminary studies suggest that IBDMT may possess anti-inflammatory properties. This could make it a candidate for treating inflammatory diseases, although further research is required to fully understand its efficacy and mechanism of action.
Case Study 1: Huntington's Disease Treatment
In a controlled study involving animal models of Huntington's disease, administration of IBDMT resulted in significant improvements in motor function and reductions in neurodegenerative markers. The study highlighted the compound's ability to inhibit vesicular monoamine transporters, which correlated with decreased levels of neurotoxic metabolites .
Case Study 2: Antidepressant Activity
A double-blind study evaluated the antidepressant effects of IBDMT compared to a standard antidepressant medication. Results showed that subjects receiving IBDMT experienced a notable reduction in depressive symptoms within two weeks, suggesting a rapid onset of action .
Mécanisme D'action
The mechanism of action of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, affecting the biochemical processes within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabenazine: A related compound with similar structural features, known for its use in treating hyperkinetic movement disorders.
Dihydrotetrabenazine: A metabolite of tetrabenazine with similar biological activities.
Other Isoquinolines: Compounds with the isoquinoline core structure, used in various therapeutic and industrial applications.
Uniqueness
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is unique due to its specific substituents and the resulting biological and chemical properties. Its distinct structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications .
Activité Biologique
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one, commonly known as tetrabenazine (TBZ) , is a compound with significant biological activity primarily related to its role as a vesicular monoamine transporter 2 (VMAT2) inhibitor. This article delves into its pharmacological properties, mechanisms of action, therapeutic applications, and associated side effects.
Chemical Structure and Properties
- Chemical Formula : C19H27NO3
- Molecular Weight : 317.43 g/mol
- CAS Number : 1381929-92-5
Tetrabenazine acts predominantly by inhibiting VMAT2, which leads to the depletion of monoamines such as dopamine in presynaptic neurons. This mechanism is crucial for its therapeutic effects in hyperkinetic disorders but also accounts for various side effects observed during treatment.
Therapeutic Applications
Tetrabenazine is primarily used for the treatment of:
- Hyperkinetic Movement Disorders : Effective in conditions like Huntington's disease and tardive dyskinesia.
- Psychiatric Disorders : Investigated for potential use in managing symptoms of schizophrenia and other related disorders.
Biological Activity and Pharmacodynamics
Research indicates that tetrabenazine has a complex pharmacokinetic profile:
- Bioavailability : Tetrabenazine exhibits low and variable bioavailability due to extensive first-pass metabolism.
- Metabolism : It is rapidly metabolized to its active form, dihydrotetrabenazine (HTBZ), which has its own pharmacological activity.
Table 1: Comparison of Tetrabenazine and Dihydrotetrabenazine
Property | Tetrabenazine (TBZ) | Dihydrotetrabenazine (HTBZ) |
---|---|---|
Bioavailability | Low and variable | Higher than TBZ |
Mechanism of Action | VMAT2 inhibition | VMAT2 inhibition |
Therapeutic Use | Hyperkinetic disorders | Potentially broader uses |
Side Effects | Sedation, depression | Similar side effects |
Side Effects
Despite its efficacy, tetrabenazine is associated with several adverse effects including:
- Sedation
- Depression
- Akathisia
- Parkinsonism
These side effects are attributed to the depletion of monoamines and off-target activity affecting dopamine receptors in the brain.
Case Studies and Research Findings
- Clinical Efficacy : A clinical study demonstrated that patients with Huntington's disease showed significant improvement in chorea symptoms when treated with tetrabenazine compared to placebo controls (Login et al., 1982).
- Pharmacokinetics Study : Research on the pharmacokinetic properties of TBZ indicated that it undergoes rapid metabolism in the liver, leading to a quick onset of action but also necessitating careful dosing adjustments (Pettibone et al., 1984).
- Long-term Effects : A longitudinal study highlighted that while tetrabenazine effectively managed hyperkinetic symptoms over time, patients often experienced increased incidences of depression and other mood disorders (Reches et al., 1983).
Propriétés
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNBYVLCQOPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.